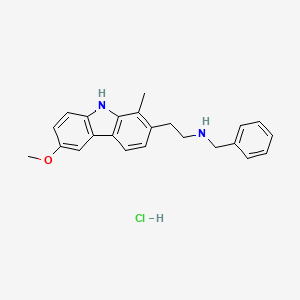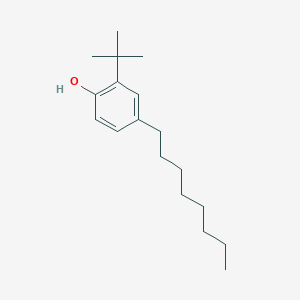
2-Tert-butyl-4-octylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-octylphenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic ring substituted with a tert-butyl group at the second position and an octyl group at the fourth position. This compound is known for its applications in various industrial processes, particularly as an intermediate in the synthesis of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-octylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 2-Tert-butyl-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenolic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alkylphenols with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-Tert-butyl-4-octylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the production of surfactants, lubricants, and stabilizers for plastics.
作用機序
The mechanism of action of 2-Tert-butyl-4-octylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The alkyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
類似化合物との比較
2-Tert-butyl-4-methoxyphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4,6-Tri-tert-butylphenol: Noted for its high steric hindrance and stability.
Uniqueness: 2-Tert-butyl-4-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and octyl groups enhances its hydrophobicity and stability, making it suitable for specialized industrial applications.
特性
CAS番号 |
61899-80-7 |
|---|---|
分子式 |
C18H30O |
分子量 |
262.4 g/mol |
IUPAC名 |
2-tert-butyl-4-octylphenol |
InChI |
InChI=1S/C18H30O/c1-5-6-7-8-9-10-11-15-12-13-17(19)16(14-15)18(2,3)4/h12-14,19H,5-11H2,1-4H3 |
InChIキー |
ZXENURKTAAQNOU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


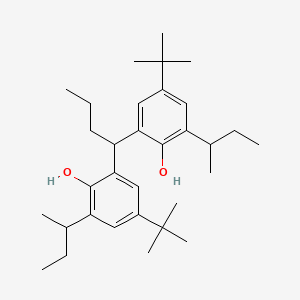
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)

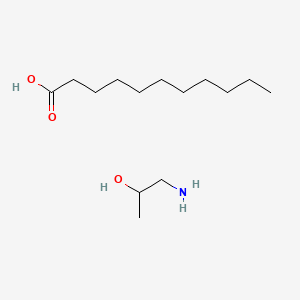
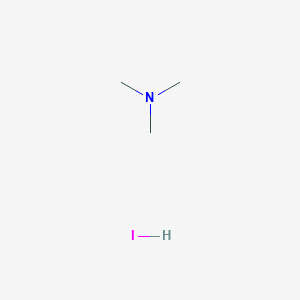
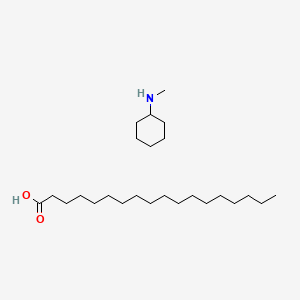
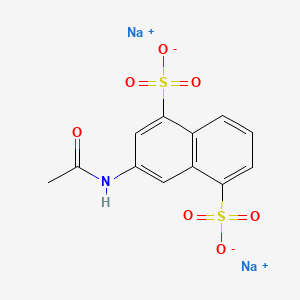
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)




